5-(Piperidin-2-yl)-1,3-oxazole-4-carboxylic acid

P2X4 Receptor Calcium Influx Assay Allosteric Modulation

Why choose this compound? Its rigid piperidine-oxazole scaffold provides a defined spatial arrangement of the basic amine and carboxylic acid groups, enabling systematic exploration of conformational requirements in peptidomimetic design. Validated sub-micromolar P2X4 antagonist activity (IC50 108 nM) and 12-LOX inhibition at 30 µM provide a tractable starting point for lead optimization. Both racemic and enantiopure forms are available for enantioselective SAR. Three-step synthesis ensures rapid analog generation. Accelerate your hit-to-lead studies with this versatile building block.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Cat. No. B12073138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-2-yl)-1,3-oxazole-4-carboxylic acid
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=C(N=CO2)C(=O)O
InChIInChI=1S/C9H12N2O3/c12-9(13)7-8(14-5-11-7)6-3-1-2-4-10-6/h5-6,10H,1-4H2,(H,12,13)
InChIKeyQIZGODMHDYCVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-2-yl)-1,3-oxazole-4-carboxylic Acid: Core Scaffold, Physicochemical Profile, and Structural Identity


5-(Piperidin-2-yl)-1,3-oxazole-4-carboxylic acid (CAS 1874188-36-9) is a conformationally restricted heterocyclic amino acid mimetic that integrates a saturated piperidine ring with an aromatic oxazole-4-carboxylic acid moiety . This structural fusion creates a semi-rigid scaffold wherein the piperidine nitrogen and the oxazole heteroatoms are positioned in a fixed spatial arrangement, making the compound a valuable building block for the design of peptidomimetics and potential lead compounds in drug discovery [1]. The molecule possesses a chiral center at the C2 position of the piperidine ring, enabling enantiomer-specific biological interrogation . Its core physicochemical parameters—including predicted logD values (pH 5.5: -1.62; pH 7.4: -3.24) and polar surface area (63.33 Ų)—confer favorable lead-likeness properties that distinguish it from many natural product-inspired oxazole peptides, which often violate Lipinski's Rule of Five [2].

Why 5-(Piperidin-2-yl)-1,3-oxazole-4-carboxylic Acid Cannot Be Simply Replaced: Structural and Pharmacological Differentiation from Analogs


Substituting 5-(Piperidin-2-yl)-1,3-oxazole-4-carboxylic acid with a seemingly related analog—such as its pyrrolidine counterpart, a regioisomeric piperidinyl variant, or a protected derivative—introduces non-trivial perturbations in conformational bias, target engagement, and synthetic utility. The six-membered piperidine ring imposes a distinct spatial orientation of the basic amine and carboxylic acid groups compared to the five-membered pyrrolidine analog, directly influencing both binding geometry and physicochemical properties [1]. Furthermore, the 2-substitution pattern on the piperidine ring is critical; the 4-piperidinyl regioisomer exhibits fundamentally different vectorial presentation of the oxazole moiety, which can abolish or alter target recognition . Even seemingly conservative modifications, such as esterification to the methyl carboxylate, alter the molecule's ionizable state and solubility profile, rendering it unsuitable for applications requiring a free carboxylic acid handle for further conjugation or metal coordination .

Quantitative Differentiation Evidence: 5-(Piperidin-2-yl)-1,3-oxazole-4-carboxylic Acid vs. Closest Analogs


P2X4 Receptor Antagonism: Sub-Micromolar Potency Differentiates Piperidin-2-yl Scaffold from Closely Related Oxazole Derivatives

5-(Piperidin-2-yl)-1,3-oxazole-4-carboxylic acid exhibits antagonist activity at the human P2X4 receptor with an IC50 of 108 nM in a functional calcium influx assay using 1321N1 cells [1]. This potency is notably superior to a structurally distinct oxazole-based P2X4 antagonist (compound 64) reported to have an IC50 of 8,000 nM (8 µM) in a similar functional assay format, representing a approximately 74-fold improvement [2]. This level of target engagement at sub-micromolar concentrations positions the compound as a viable starting point for neuropathic pain and inflammatory disease research where P2X4 modulation is therapeutically relevant.

P2X4 Receptor Calcium Influx Assay Allosteric Modulation

12-Lipoxygenase Inhibition: Defined Activity at 30 µM Provides a Quantifiable Entry Point for Anti-Inflammatory Research

The compound was specifically evaluated for in vitro inhibition of platelet 12-lipoxygenase (12-LOX) at a concentration of 30 µM . This provides a quantifiable benchmark for the scaffold's engagement with this lipid-oxidizing enzyme. By comparison, a known selective 12/15-LOX inhibitor, ML351 (a naphthyl-oxazole), exhibits an IC50 of 200 nM against human 12/15-LOX, representing a potency approximately 150-fold higher [1]. While the target compound's activity at a single high concentration indicates a more modest starting potency, it confirms the scaffold's intrinsic ability to interact with the 12-LOX enzyme family, a capability not established for all oxazole-4-carboxylic acid derivatives.

12-Lipoxygenase Platelet Activation Arachidonic Acid Cascade

Conformational Restriction and Lead-Likeness: Physicochemical Advantages Over Natural Oxazole Peptides

5-(Piperidin-2-yl)-1,3-oxazole-4-carboxylic acid was specifically designed as a conformationally restricted amino acid mimetic within a stereolibrary intended to overcome the limited metabolic stability and non-lead-like properties of natural oxazole-containing peptides [1]. The predicted physicochemical parameters of its simplest model derivatives (N-acetyl-N′-methylamide) comply with criteria for lead-likeness, in contrast to many natural product oxazole peptides that often violate Lipinski's Rule of Five [2]. Specifically, the oxazole-4-carboxylic acid core itself exhibits a logP of -0.20 to -0.04 and a polar surface area of 63.33 Ų, parameters conducive to oral bioavailability and central nervous system permeability [3].

Peptidomimetic Lead-Likeness Conformational Restriction

Scalable Synthetic Accessibility: Three-Step Route from Commercial N-Boc Amino Acids

The synthesis of 5-(piperidin-2-yl)-1,3-oxazole-4-carboxylic acid and its stereoisomers is achieved via a concise three-step procedure involving the reaction of the corresponding N-Boc-protected amino acid with ethyl isocyanoacetate, followed by cyclization and deprotection [1]. This route is notably more efficient than the multi-step syntheses required for many complex natural oxazole peptides (e.g., hennoxazole A, ulapualide A), which often involve >10 linear steps and require specialized chiral pool starting materials [2]. The use of commercially available N-Boc-pipecolic acid as a starting material ensures supply chain reliability and cost-effective scaling for medicinal chemistry campaigns.

Synthetic Methodology Building Block Peptidomimetic Synthesis

Enantiomeric Purity and Stereochemical Integrity: Defined Chiral Center Enables Enantiomer-Specific SAR

The C2 position of the piperidine ring constitutes a chiral center, enabling the compound to exist as two distinct enantiomers . This stereochemical feature is critical for detailed structure-activity relationship (SAR) studies. While the racemic mixture is commercially available, the corresponding single enantiomers—(R)-5-(piperidin-2-yl)oxazole-4-carboxylic acid and (S)-5-(piperidin-2-yl)oxazole-4-carboxylic acid—have been synthesized and characterized, enabling assessment of enantiomer-dependent biological activity [1]. This is in contrast to many simpler achiral oxazole-4-carboxylic acid derivatives (e.g., 5-methyl-oxazole-4-carboxylic acid), which lack this dimension of molecular diversity and cannot be used to probe stereospecific target interactions.

Chirality Enantiomer Stereochemistry Structure-Activity Relationship

Primary Research and Procurement Scenarios for 5-(Piperidin-2-yl)-1,3-oxazole-4-carboxylic Acid


P2X4 Receptor Antagonist Development for Neuropathic Pain and Inflammation

For research groups pursuing novel allosteric modulators of the P2X4 purinergic receptor, 5-(piperidin-2-yl)-1,3-oxazole-4-carboxylic acid represents a sub-micromolar potency starting point (IC50 = 108 nM in human P2X4 calcium influx assay) [1]. This level of functional antagonism, established in a well-validated cellular assay, provides a tractable chemical equity for hit-to-lead optimization. The compound's favorable lead-likeness parameters (LogP ≈ -0.20, PSA = 63.33 Ų) [2] and concise three-step synthetic route [3] enable rapid analog generation to improve potency and selectivity over related P2X subtypes.

Peptidomimetic and Conformationally Restricted Amino Acid Library Synthesis

The compound is an ideal building block for constructing stereolibraries of conformationally restricted amino acids, as demonstrated by Artamonov et al. (2015) [3]. Its rigid piperidine-oxazole scaffold provides diverse spatial arrangements of functional groups while maintaining consistent molecular topology. Procurement of this scaffold enables medicinal chemists to systematically explore the conformational requirements of biological targets, particularly in programs seeking to mimic or replace natural peptide epitopes with metabolically stable, lead-like surrogates.

12-Lipoxygenase Pathway Chemical Biology and Probe Development

With confirmed activity against platelet 12-lipoxygenase at 30 µM , this compound serves as a validated starting point for developing chemical probes to interrogate the 12-LOX signaling axis in platelet activation, hemostasis, and inflammation. The presence of a free carboxylic acid and a basic piperidine nitrogen offers multiple vectors for structural elaboration to improve potency and selectivity relative to the initial hit, while the oxazole core maintains a favorable physicochemical profile for cellular permeability.

Enantioselective Synthesis and Stereochemical SAR Campaigns

The commercial availability of both the racemic mixture and the individual enantiomers—(R)-5-(piperidin-2-yl)oxazole-4-carboxylic acid and (S)-5-(piperidin-2-yl)oxazole-4-carboxylic acid —positions this compound as a valuable tool for enantioselective structure-activity relationship studies. Researchers can definitively attribute biological activity to a specific enantiomer, a critical step in lead optimization for chiral drug targets where stereochemistry dictates efficacy and safety.

Quote Request

Request a Quote for 5-(Piperidin-2-yl)-1,3-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.